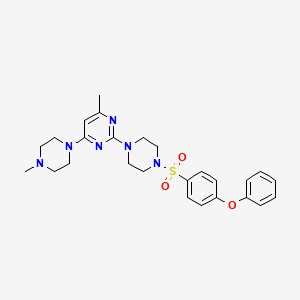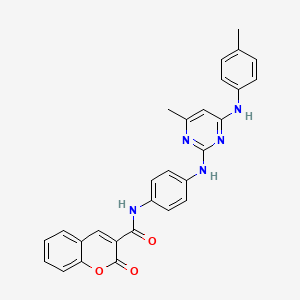![molecular formula C11H10ClN3O4S B11252357 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11252357.png)
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole: is a chemical compound with a complex structure. Let’s break it down:
1H-imidazole: Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is commonly found in various biological molecules and pharmaceuticals.
2-ethyl: This indicates an ethyl group (CH₂CH₃) attached to the imidazole ring.
(2-chloro-5-nitrophenyl)sulfonyl: This part of the compound consists of a phenyl ring substituted with chlorine (Cl) at position 2 and a nitro group (NO₂) at position 5. Additionally, it bears a sulfonyl group (SO₂) attached to the phenyl ring.
Preparation Methods
The synthetic routes for this compound involve several steps
Imidazole Synthesis: Start by synthesizing the imidazole ring. Various methods exist, including cyclization of appropriate precursors.
Introduction of Ethyl Group: Alkylation of the imidazole ring with ethyl halides (e.g., ethyl bromide) yields the 2-ethyl-imidazole.
Substitution and Sulfonation: Introduce the phenyl ring with chlorine and nitro groups. Then, sulfonate the phenyl ring using a suitable reagent (e.g., chlorosulfonic acid).
Overall Reaction:
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to an amino group (NH₂) or oxidation to a carbonyl group (C=O).
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines or hydroxide ions).
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic halogenation.
Major Products: The main product is 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition).
Medicine: Explored for antimicrobial or antiparasitic properties.
Industry: May find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism depends on its specific targets. For example, if it inhibits an enzyme, it might disrupt a metabolic pathway.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other sulfonyl-substituted imidazoles or related heterocycles.
Uniqueness: The combination of the sulfonyl group, chlorine, and nitro group makes this compound distinctive.
Remember that this compound’s properties and applications are still an active area of research, and scientists continue to explore its potential.
Properties
Molecular Formula |
C11H10ClN3O4S |
|---|---|
Molecular Weight |
315.73 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10ClN3O4S/c1-2-11-13-5-6-14(11)20(18,19)10-7-8(15(16)17)3-4-9(10)12/h3-7H,2H2,1H3 |
InChI Key |
WCDWVAFAEOAJET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11252278.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11252282.png)
![N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252287.png)

![N-(2,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252308.png)
![N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine](/img/structure/B11252314.png)


![5-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11252330.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11252338.png)
![2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11252340.png)
![(2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B11252346.png)
![N-(4-Ethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252352.png)
![2-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11252365.png)
